molecular formula C17H17NO3 B3038982 Glycine, N-(phenylacetyl)-, phenylmethyl ester CAS No. 94359-70-3

Glycine, N-(phenylacetyl)-, phenylmethyl ester

Cat. No.: B3038982
CAS No.: 94359-70-3
M. Wt: 283.32 g/mol
InChI Key: PVXYLVKYEHLEHN-UHFFFAOYSA-N
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Description

Glycine, N-(phenylacetyl)-, phenylmethyl ester (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a glycine derivative featuring a phenylacetyl group on the amino nitrogen and a benzyl (phenylmethyl) ester moiety on the carboxylate group. This compound belongs to the class of N-acylated amino acid esters, which are widely studied for their conformational flexibility, synthetic utility, and biological activity. The phenylacetyl group enhances lipophilicity, while the benzyl ester can influence volatility and stability, as seen in simpler esters like acetic acid, phenylmethyl ester (benzyl acetate) .

Properties

IUPAC Name

benzyl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(11-14-7-3-1-4-8-14)18-12-17(20)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXYLVKYEHLEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Methods

Carbodiimide-Mediated Coupling

A widely adopted strategy involves activating phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). In this method, glycine benzyl ester is reacted with phenylacetic acid in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (triethylamine, TEA). The reaction proceeds via in situ formation of an active ester intermediate, yielding the target compound in 80–90% efficiency.

Optimization Notes :

  • Solvent polarity impacts reaction kinetics, with DMF accelerating coupling but complicating purification.
  • Stoichiometric excess of phenylacetic acid (1.5 equiv) minimizes residual glycine benzyl ester.
Table 1: Representative Conditions for EDC/HOBt Coupling
Reagent Solvent Temperature Time (h) Yield (%)
EDC·HCl, HOBt, TEA DCM 0–25°C 12 85
EDC·HCl, HOBt, TEA DMF 25°C 6 92

Acid Chloride Acylation

Phenylacetyl chloride reacts directly with glycine benzyl ester in anhydrous DCM or tetrahydrofuran (THF). This method bypasses coupling agents but requires stringent moisture control. Yields range from 75–88%, with byproducts including HCl-adducts necessitating neutralization.

Critical Considerations :

  • Slow addition of phenylacetyl chloride prevents exothermic side reactions.
  • Post-reaction washes with NaHCO₃(aq) remove excess acid.

Enzymatic Synthesis Using Papain

Papain-Catalyzed Condensation

Immobilized papain catalyzes the acyl transfer between phenylacetyl-glycine methyl ester (PhAc-Gly-OMe) and benzyl alcohol in biphasic systems (ethyl acetate/aqueous buffer). This method, adapted from Fité et al., achieves 70–78% yield under mild conditions (pH 8.2, 25°C).

Mechanistic Insight :
Papain’s thiol group facilitates nucleophilic attack on the acyl donor, forming a transient acyl-enzyme complex. Benzyl alcohol then acts as the nucleophile, displacing the enzyme and yielding the benzyl ester.

Table 2: Enzymatic Synthesis Parameters
Acyl Donor Nucleophile Solvent System Catalyst Loading Yield (%)
PhAc-Gly-OMe BnOH Ethyl acetate/H2O 100 mg/g support 75
PhAc-Gly-OBzl BnOH Ethyl acetate/H2O 100 mg/g support 78

Hybrid Approaches and Process Optimization

Sequential Protection-Deprotection

A modular strategy involves synthesizing N-phenylacetylglycine first, followed by benzylation of the carboxyl group. Phenylacetic acid is coupled to glycine using EDC/HOBt, and the resultant acid is esterified with benzyl bromide in the presence of K₂CO₃. This two-step process affords an 82% overall yield.

Advantages :

  • Avoids competing reactions during simultaneous protection.
  • Facilitates intermediate characterization via HPLC.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to activate glycine benzyl ester and phenylacetic acid in the absence of solvents. Preliminary data suggest 65–70% yield within 2 hours, though scalability remains under investigation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 10H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.02 (d, 2H, J = 5.6 Hz, Gly-H), 3.72 (s, 3H, OCH₃).
  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/H2O gradient) confirms ≥98% purity when using EDC/HOBt coupling.

Comparative Evaluation of Methods

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability Cost Efficiency
EDC/HOBt Coupling 85–92 98 High Moderate
Acid Chloride 75–88 95 Moderate Low
Enzymatic (Papain) 70–78 97 Limited High
Mechanochemical 65–70 90 Experimental Low

Key Findings :

  • EDC/HOBt coupling offers the best balance of yield and scalability.
  • Enzymatic methods, while eco-friendly, require specialized immobilization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine, N-(phenylacetyl)-, phenylmethyl ester can undergo oxidation reactions, where the ester group can be oxidized to form corresponding acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry Glycine, N-(phenylacetyl)-, phenylmethyl ester serves as a building block in organic synthesis and is used in the preparation of complex molecules and pharmaceuticals.
  • Biology It is studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine The compound is investigated for potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
  • Industry this compound is utilized in the production of fine chemicals and intermediates for various industrial applications.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The ester group can be oxidized to form corresponding acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed are phenylacetic acid derivatives.
  • Reduction The compound can be reduced to form alcohols or amines, depending on the reducing agents used. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
  • Substitution It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions, leading to various substituted glycine derivatives.

Glycine derivatives, including Glycine, N-(phenylacetyl)-, methyl ester, exhibit anticonvulsant activity. These derivatives interact with neurotransmitter systems in the central nervous system (CNS). Glycine acts as an inhibitory neurotransmitter, modulating excitatory neurotransmission. The phenylacetyl modification may enhance the lipophilicity of the compound, facilitating better penetration across the blood-brain barrier, potentially increasing its efficacy in CNS-related disorders.

Glycine derivatives have been shown to interact with G Protein-Coupled Receptors (GPCRs), modulating signaling pathways associated with GPCR activation, affecting intracellular calcium levels and cyclic AMP production. This modulation can lead to diverse biological effects, including smooth muscle relaxation and altered neurotransmitter release.

Mechanism of Action

The mechanism by which Glycine, N-(phenylacetyl)-, phenylmethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites that interact with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
Glycine, N-(phenylacetyl)-, phenylmethyl ester - C17H17NO3 283.32 g/mol N-phenylacetyl, benzyl ester Synthetic intermediates, antimicrobial activity (hypothesized)
N-Phenylacetylglycine 500-98-1 C10H11NO3 193.20 g/mol N-phenylacetyl, free carboxylate Metabolite, enzyme substrate
Glycine, N-(diphenylmethylene)-, phenylmethyl ester 81477-91-0 C22H19NO2 329.39 g/mol N-diphenylmethylene, benzyl ester Conformational studies
Acetic acid, phenylmethyl ester (benzyl acetate) 140-11-4 C9H10O2 150.18 g/mol Benzyl ester of acetic acid Flavorant, fragrance
N-(Phenylacetyl)-L-Tryptophan methyl ester - C20H20N2O3 336.39 g/mol N-phenylacetyl, methyl ester Antimicrobial activity

Key Observations :

  • Substituent Effects : The benzyl ester in the target compound increases steric bulk compared to methyl esters (e.g., N-(phenylacetyl)-L-Tryptophan methyl ester in ) and enhances volatility relative to free carboxylates (e.g., N-phenylacetylglycine) .
  • Conformational Flexibility : Peptidic esters like glycylglycine methyl ester exhibit reduced intramolecular hydrogen bonding compared to amide analogs, leading to distinct geometries . This property may extend to the target compound, affecting its reactivity and interactions.

Physicochemical Properties

  • Volatility : Benzyl esters, such as acetic acid, phenylmethyl ester, dominate floral scents due to their high volatility . The target compound’s benzyl group may confer moderate volatility, making it suitable for applications in fragrances or volatile organic compound (VOC) studies.
  • This contrasts with polar analogs like N-phenylacetylglycine, which has a free carboxylate .

Biological Activity

Glycine, N-(phenylacetyl)-, phenylmethyl ester (commonly referred to as phenylacetylglycine methyl ester) is a derivative of glycine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 78914-63-7

This compound features a glycine backbone with a phenylacetyl group and a methyl ester, which may influence its solubility and interaction with biological targets.

Anticonvulsant Properties

Research indicates that glycine derivatives exhibit anticonvulsant activity. A study demonstrated that N-(benzyloxycarbonyl)glycine esters, including related compounds, showed significant efficacy in various seizure models. Specifically, N-(benzyloxycarbonyl)glycine benzylamide was noted for its potent anticonvulsant effects comparable to phenytoin, with median effective doses (ED50) of 4.8 mg/kg and 11.6 mg/kg at different time points post-administration .

The biological activity of glycine derivatives is often attributed to their interaction with neurotransmitter systems. Glycine itself acts as an inhibitory neurotransmitter in the central nervous system (CNS), modulating excitatory neurotransmission. The phenylacetyl modification may enhance the lipophilicity of the compound, facilitating better penetration across the blood-brain barrier and potentially increasing its efficacy in CNS-related disorders.

G Protein-Coupled Receptors (GPCRs)

Glycine derivatives have been shown to interact with GPCRs, which play crucial roles in various physiological processes. For instance, studies have identified that certain glycine derivatives can modulate signaling pathways associated with GPCR activation, affecting intracellular calcium levels and cyclic AMP production . This modulation can lead to diverse biological effects, including smooth muscle relaxation and altered neurotransmitter release.

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving several seizure models (e.g., maximal electroshock test), glycine esters demonstrated superior anticonvulsant activity compared to unmodified glycine. The results indicate a promising avenue for developing new anticonvulsant medications based on this scaffold .
  • Neurotoxicity Assessment : In safety evaluations, certain glycine derivatives did not exhibit acute neurotoxicity at doses up to 150 mg/kg in the rotorod test, suggesting a favorable safety profile for further development as therapeutic agents .

Data Summary Table

Study Compound Model ED50 (mg/kg) Notes
N-(benzyloxycarbonyl)glycine benzylamideMaximal Electroshock Test4.8 (30 min), 11.6 (3 h)Comparable to phenytoin
Glycine DerivativeNeurotoxicity TestN/ANo acute neurotoxicity at 150 mg/kg

Q & A

Basic: What synthetic strategies are effective for preparing Glycine, N-(phenylacetyl)-, phenylmethyl ester, and how can purity be optimized?

The synthesis typically involves esterification of N-(phenylacetyl)glycine with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or DCC). Purification via column chromatography or recrystallization is critical to achieve >98% purity, as impurities can interfere with downstream enzymatic studies . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) should validate structural integrity and purity .

Basic: How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm esterification (e.g., benzyl ester protons at δ 5.1–5.3 ppm) and phenylacetyl group integration.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (C₁₇H₁₇NO₃, theoretical MW 295.33) and detect fragmentation patterns, such as loss of the benzyl group (m/z ~105) .

Advanced: What experimental designs are suitable for studying the enzyme-catalyzed hydrolysis kinetics of this ester?

Use β-lactamases (e.g., class C P99) or DD-peptidases in buffered solutions (pH 7–8) at 25–37°C. Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance changes at 240 nm for ester cleavage) or HPLC. Kinetic parameters (kcatk_{cat}, KMK_M) can be derived from Michaelis-Menten plots. Note that β-lactamases exhibit a preference for the D(R)-enantiomer, requiring chiral separation techniques (e.g., chiral HPLC) to resolve stereochemical outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N-(phenylacetyl)-, phenylmethyl ester
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Glycine, N-(phenylacetyl)-, phenylmethyl ester

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